![molecular formula C18H17ClN2O2 B2772058 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 2490404-61-8](/img/structure/B2772058.png)

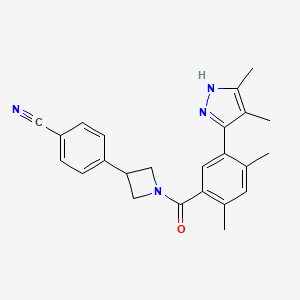

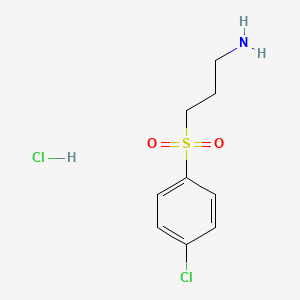

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have synthesized derivatives of this compound through various chemical reactions, highlighting its utility in the synthesis of complex molecules. For instance, Choudhary et al. (2011) synthesized derivatives by coupling with different sulfonyl chlorides, showing potential antidiabetic activity in diabetic rats. This process involved the synthesis of intermediates from l-tryptophan and formalin, followed by their characterization and biological activity evaluation (Choudhary et al., 2011). Similarly, Yamashita et al. (2009) discussed the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes, leading to the synthesis of 1,2,3,4-tetrasubstituted carbazoles and highlighting the compound's role in facilitating complex chemical transformations (Yamashita et al., 2009).

Antioxidant and Antitumor Activity

Derivatives of this compound have been explored for their biological activities, including antioxidant and antitumor properties. Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives for their in vitro antioxidant and cytotoxicity properties, finding that these derivatives exhibited moderate antioxidant properties with potential for generating β-carboline antioxidants through the Maillard reaction (Goh et al., 2015). Additionally, Nguyen et al. (1990) synthesized 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, demonstrating their potent antitumor activity in vitro and in vivo on various experimental tumor models (Nguyen et al., 1990).

Material Science Applications

In the field of material science, the synthesis and application of compounds derived from 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid; hydrochloride have been studied for their potential in creating new materials. For example, the study by Yashima et al. (1997) on the preparation of polyacetylenes bearing an amino group highlights the use of derivatives for chirality assignment of carboxylic acids by circular dichroism, demonstrating the compound's utility in material science research (Yashima et al., 1997).

Mécanisme D'action

Target of Action

The primary target of EN300-27114958 is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, converting the viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

EN300-27114958 acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It binds to the enzyme and inhibits its activity, preventing the conversion of viral RNA into DNA . This stops the replication of the virus and its integration into the host genome .

Biochemical Pathways

The inhibition of HIV-1 reverse transcriptase by EN300-27114958 disrupts the viral replication cycle . Without the ability to convert its RNA into DNA, the virus cannot replicate or integrate into the host genome . This halts the progression of the infection and reduces the viral load in the body .

Pharmacokinetics

The compound was designed following theLipinski rule of five parameters , which suggests it has favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of HIV-1 reverse transcriptase by EN300-27114958 results in a reduction in viral replication . This leads to a decrease in the viral load within the body, slowing the progression of the HIV infection .

Propriétés

IUPAC Name |

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2.ClH/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11;/h1-9,15-16,19-20H,10H2,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIUZDVMBZGWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)

![(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2771977.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2771978.png)

![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2771986.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2771992.png)

![5-Bromo-2-chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2771995.png)